molecular formula C23H26N6O2S2 B12015860 2-{[3-(1H-Imidazol-1-YL)propyl]amino}-3-[(E)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one

2-{[3-(1H-Imidazol-1-YL)propyl]amino}-3-[(E)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B12015860
M. Wt: 482.6 g/mol
InChI Key: LRFVFUFOTZNCFP-LDADJPATSA-N
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Description

2-{[3-(1H-Imidazol-1-YL)propyl]amino}-3-[(E)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound with a unique structure that combines several functional groups, including imidazole, thiazolidine, and pyrido[1,2-A]pyrimidinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(1H-Imidazol-1-YL)propyl]amino}-3-[(E)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one involves multiple steps, starting with the preparation of the imidazole and thiazolidine intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.

Scientific Research Applications

2-{[3-(1H-Imidazol-1-YL)propyl]amino}-3-[(E)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-(1H-Imidazol-1-YL)propyl]amino}-3-[(E)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the thiazolidine ring can form covalent bonds with nucleophilic residues . These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[3-(1H-Imidazol-1-YL)propyl]amino}-3-[(E)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H26N6O2S2

Molecular Weight

482.6 g/mol

IUPAC Name

(5E)-5-[[2-(3-imidazol-1-ylpropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H26N6O2S2/c1-15(2)13-29-22(31)18(33-23(29)32)12-17-19(25-7-5-9-27-11-8-24-14-27)26-20-16(3)6-4-10-28(20)21(17)30/h4,6,8,10-12,14-15,25H,5,7,9,13H2,1-3H3/b18-12+

InChI Key

LRFVFUFOTZNCFP-LDADJPATSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C/3\C(=O)N(C(=S)S3)CC(C)C)NCCCN4C=CN=C4

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)NCCCN4C=CN=C4

Origin of Product

United States

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